molecular formula C6H4BBrO2 B1335985 2-Bromo-1,3,2-benzodioxaborole CAS No. 51901-85-0

2-Bromo-1,3,2-benzodioxaborole

Cat. No. B1335985
CAS RN: 51901-85-0
M. Wt: 198.81 g/mol
InChI Key: SAILTPCYIYNOEL-UHFFFAOYSA-N
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Description

2-Bromo-1,3,2-benzodioxaborole (BBD) is an organoboron compound that has found a wide range of applications in scientific research. It is a versatile small molecule, which has been used in various areas such as organic synthesis, material science, and biochemistry. BBD is a versatile and cost-effective compound that can be used in a wide range of laboratory experiments.

Scientific Research Applications

Synthesis and Structural Studies

  • 2-Bromo-1,3,2-benzodioxaborole has been used in the synthesis of various organic compounds, such as diazaborolyl-functionalized thiophenes and dithiophenes. These compounds were characterized by spectroscopic methods and exhibited intense blue luminescence, indicating potential applications in materials science (Weber et al., 2006).

Organic Synthesis and Catalysis

  • This compound plays a role in the stereoselective synthesis of conjugated alkadienoates via palladium-catalyzed cross-coupling reactions. These synthetic methods are significant for the development of new materials and pharmaceuticals (Yanagi et al., 1989).

Luminescence and Electronic Properties

  • This compound has been employed in the preparation of compounds with enhanced luminescent properties, as seen in the study involving the synthesis of π‐conjugated benzodiazaboroles. These findings have implications for the development of new optical and electronic materials (Weber et al., 2010).

Electrochemical Applications

  • In the context of lithium-ion batteries, a derivative of this compound has shown potential as an electrolyte additive, enhancing the safety and performance of these batteries. This highlights its role in energy storage technologies (Weng et al., 2011).

Safety and Hazards

2-Bromo-1,3,2-benzodioxaborole is classified as a flammable solid and can cause severe skin burns and eye damage . It is recommended to handle this compound with appropriate personal protective equipment and to store it in a locked up place .

Mechanism of Action

Action Environment

The action, efficacy, and stability of 2-Bromo-1,3,2-benzodioxaborole can be influenced by various environmental factors . For instance, the pH of the environment can affect the reactivity of boronic acids and their derivatives. Additionally, the presence of other molecules can influence the binding of these compounds to their targets.

Biochemical Analysis

Biochemical Properties

2-Bromo-1,3,2-benzodioxaborole plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in the study of enzyme mechanisms and protein interactions . The compound’s boronic acid moiety allows it to bind to active sites of enzymes, potentially inhibiting or modulating their activity. For instance, this compound can interact with serine proteases, forming a stable complex that inhibits the enzyme’s activity .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the MAPK/ERK signaling pathway, leading to altered gene expression and changes in cellular proliferation . Additionally, it can impact cellular metabolism by inhibiting key metabolic enzymes, resulting in changes in metabolite levels and metabolic flux .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s boronic acid group allows it to form reversible covalent bonds with hydroxyl groups on enzymes and proteins, leading to enzyme inhibition or activation . This interaction can result in changes in gene expression, as the compound can modulate transcription factors and other regulatory proteins . Furthermore, this compound can influence the activity of kinases and phosphatases, thereby affecting phosphorylation-dependent signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard storage conditions (2-8°C), but it can degrade over time, leading to a decrease in its efficacy . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression . The compound’s stability and activity can be influenced by factors such as temperature, pH, and the presence of other reactive species .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can selectively inhibit specific enzymes without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including cellular damage and adverse physiological responses . Threshold effects have been observed, where a certain dosage level is required to achieve a measurable biological effect . It is crucial to carefully control the dosage to balance efficacy and safety in experimental settings .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic processes. The compound can inhibit enzymes such as aldose reductase and serine proteases, affecting metabolic flux and altering metabolite levels . Additionally, this compound can modulate the activity of enzymes involved in carbohydrate and lipid metabolism, leading to changes in energy production and storage .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound can be taken up by cells via passive diffusion or active transport mechanisms . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation . The distribution of the compound within tissues can vary depending on factors such as tissue type, blood flow, and the presence of specific transporters .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, this compound can localize to the nucleus, where it can interact with transcription factors and modulate gene expression . Additionally, the compound can be targeted to the mitochondria, affecting mitochondrial function and energy production .

properties

IUPAC Name

2-bromo-1,3,2-benzodioxaborole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BBrO2/c8-7-9-5-3-1-2-4-6(5)10-7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAILTPCYIYNOEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC2=CC=CC=C2O1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BBrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50393570
Record name 2-Bromo-1,3,2-benzodioxaborole
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

51901-85-0
Record name B-Bromocatecholborane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051901850
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Bromo-1,3,2-benzodioxaborole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50393570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-1,3,2-benzodioxaborole
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Record name B-BROMOCATECHOLBORANE
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Synthesis routes and methods

Procedure details

Solid catechol (800 gms) was added (via a Gooch tube connected to an Erlenmeyer flask) to a 12 liter round bottom flask containing BBr3 (2 kg) in methylene chloride (3.5 liters) at -78° C. over a 6 hour period. The reaction mixture was slowly warmed to ambient temperature and stirred overnight. The solvent and excess hydrogen bromide were removed by distillation at 20 mm Hg. The residue was transferred in a minimal amount of methylene chloride to a 5 liter three neck round bottom flask and evacuated overnight at 30 mm. At this point the reaction product was very crystalline. The solid was warmed cautiously to a melt while slowly reducing the pressure. Ultimately, at a pressure of 10-15 mm an a mantle temperature of about 130° C., there was formed a colorless distillate at a head temperature of about 95° C. The liquid crystallized rapidly on cooling. The solid was transferred to Teflon bottles to yield 1.32 kg (92% yield) of 2 -bromo-1,3,2 benzodioxaborole, a colorless, fuming, pourable solid.
Quantity
800 g
Type
reactant
Reaction Step One
Name
Quantity
2 kg
Type
reactant
Reaction Step Two
Quantity
3.5 L
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 4
2-Bromo-1,3,2-benzodioxaborole

Q & A

Q1: How does 2-Bromo-1,3,2-benzodioxaborole interact with ethers to achieve selective cleavage?

A1: While the exact mechanism of action is not detailed in the provided abstracts, [, ] this compound likely acts as a Lewis acid. The boron atom in the compound can accept an electron pair from the oxygen atom in the ether, forming a complex. This interaction weakens the carbon-oxygen bond in the ether, making it susceptible to cleavage. The selectivity likely arises from the steric hindrance and electronic properties of the specific ether and the reaction conditions employed.

Q2: What makes this compound particularly useful for synthesizing functionalized triphenylenes?

A2: The research highlights the effectiveness of this compound in selectively cleaving ether bonds in hexakis(pentyloxy)triphenylene. [] This selectivity is crucial for achieving mono-, di-, and tri-functionalized triphenylene derivatives. These derivatives are valuable precursors for creating processible triphenylene discotic dimers, oligomers, polymers, and networks, which have applications in material science and beyond. The mild reaction conditions employed with this compound likely contribute to its utility in this synthesis.

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